molecular formula C8H9FN2O2 B8737316 2-fluoro-N-methoxy-N-methylisonicotinamide

2-fluoro-N-methoxy-N-methylisonicotinamide

Cat. No.: B8737316
M. Wt: 184.17 g/mol
InChI Key: XGSPKFDDCSLJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-methoxy-N-methylisonicotinamide is a synthetic organic compound with a unique structure that includes a fluorine atom, a methyl group, and a methyloxy group attached to a pyridinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methoxy-N-methylisonicotinamide typically involves the reaction of 2-fluoropyridine-4-carboxylic acid with N-methyl-N-methoxyamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methoxy-N-methylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-fluoro-N-methoxy-N-methylisonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-methyl-N-(methyloxy)-benzamide
  • 2-Fluoro-N-methyl-N-(methyloxy)-pyridine
  • 2-Fluoro-N-methyl-N-(methyloxy)-thiophene

Uniqueness

2-fluoro-N-methoxy-N-methylisonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-fluoro-N-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3

InChI Key

XGSPKFDDCSLJQT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1)F)OC

Origin of Product

United States

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